REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)=[O:4].[Li+].[CH3:15][Si]([N-][Si](C)(C)C)(C)C.CI>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([CH3:15])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At −78° C
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
−78° C. for an additional 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
by stirring at −78° C. for 15 min, room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride
|
Type
|
ADDITION
|
Details
|
The solution was then diluted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude mixture was then purified by silica gel flash column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC2=CC=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |